1-Benzyl-4-methoxy-indole-3-carbaldehyde
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Overview
Description
1-Benzyl-4-methoxy-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Benzyl-4-methoxy-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-Benzyl-4-methoxy-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the benzyl position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-methoxy-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methoxy-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to specific receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-Benzyl-4-methoxy-indole-3-carbaldehyde can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: A precursor for many biologically active compounds.
5-Methoxy-1H-indole-3-carbaldehyde: Known for its use in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-benzyl-4-methoxyindole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c1-20-16-9-5-8-15-17(16)14(12-19)11-18(15)10-13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3 |
InChI Key |
MPZLPNNAIVIDRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2CC3=CC=CC=C3)C=O |
Origin of Product |
United States |
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